molecular formula C18H20FN3O5S B2414243 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine CAS No. 1262222-56-9

1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine

Cat. No.: B2414243
CAS No.: 1262222-56-9
M. Wt: 409.43
InChI Key: XMRPFYRZGJMFKO-UHFFFAOYSA-N
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Description

1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Sulfonylation: Introduction of a sulfonyl group to the aromatic ring.

    Piperazine coupling: Formation of the piperazine ring through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce different functional groups to the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(4-Methoxyphenyl)piperazine: Used in medicinal chemistry for drug development.

    1-(4-Nitrophenyl)piperazine: Studied for its potential biological activities.

The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c1-13-11-17(18(22(23)24)12-16(13)19)20-7-9-21(10-8-20)28(25,26)15-5-3-14(27-2)4-6-15/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPFYRZGJMFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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